

An In-depth Technical Guide to 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylisoxazole-5-carboxylic acid**

Cat. No.: **B082512**

[Get Quote](#)

CAS Number: 14633-21-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Ethylisoxazole-5-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its isoxazole core is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its role as a precursor for developing novel therapeutic agents. While specific biological data on this compound is limited, the broader isoxazole class exhibits a wide range of activities, making this molecule a valuable starting point for synthetic campaigns.

Physicochemical and Computational Data

3-Ethylisoxazole-5-carboxylic acid is a solid at room temperature.^[1] Its key properties are summarized below, providing essential data for reaction planning, solubility testing, and computational modeling.

Property	Value	Source
CAS Number	14633-21-7	[1]
Molecular Formula	C ₆ H ₇ NO ₃	[1]
Molecular Weight	141.12 g/mol	[1]
Boiling Point	316.1 °C at 760 mmHg (Predicted)	[2]
Density	1.273 g/cm ³ (Predicted)	[2]
Flash Point	145 °C (Predicted)	[2]
LogP	0.9352 (Predicted)	[1]
Topological Polar Surface Area (TPSA)	63.33 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
SMILES	O=C(C1=CC(CC)=NO1)O	[1]

Synthesis and Purification

The synthesis of **3-Ethylisoxazole-5-carboxylic acid** is most commonly achieved through the hydrolysis of its corresponding ester, such as ethyl 3-ethylisoxazole-5-carboxylate. This method offers high yields and straightforward purification. An alternative conceptual approach involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, a foundational method in isoxazole chemistry.[\[3\]](#)

Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-Ethylisoxazole-5-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of isoxazole esters.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Ethyl 3-ethylisoxazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Water (deionized)
- Hydrochloric acid (HCl), 1N
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask with magnetic stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and methanol.
- Hydrolysis: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq). Allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the organic solvents.

- Acidification: Redissolve the residue in water and transfer to a separatory funnel. Cool the solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid. A white precipitate should form.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
- Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting white solid, **3-Ethylisoxazole-5-carboxylic acid**, can be used directly or further purified by recrystallization if necessary.[\[4\]](#)

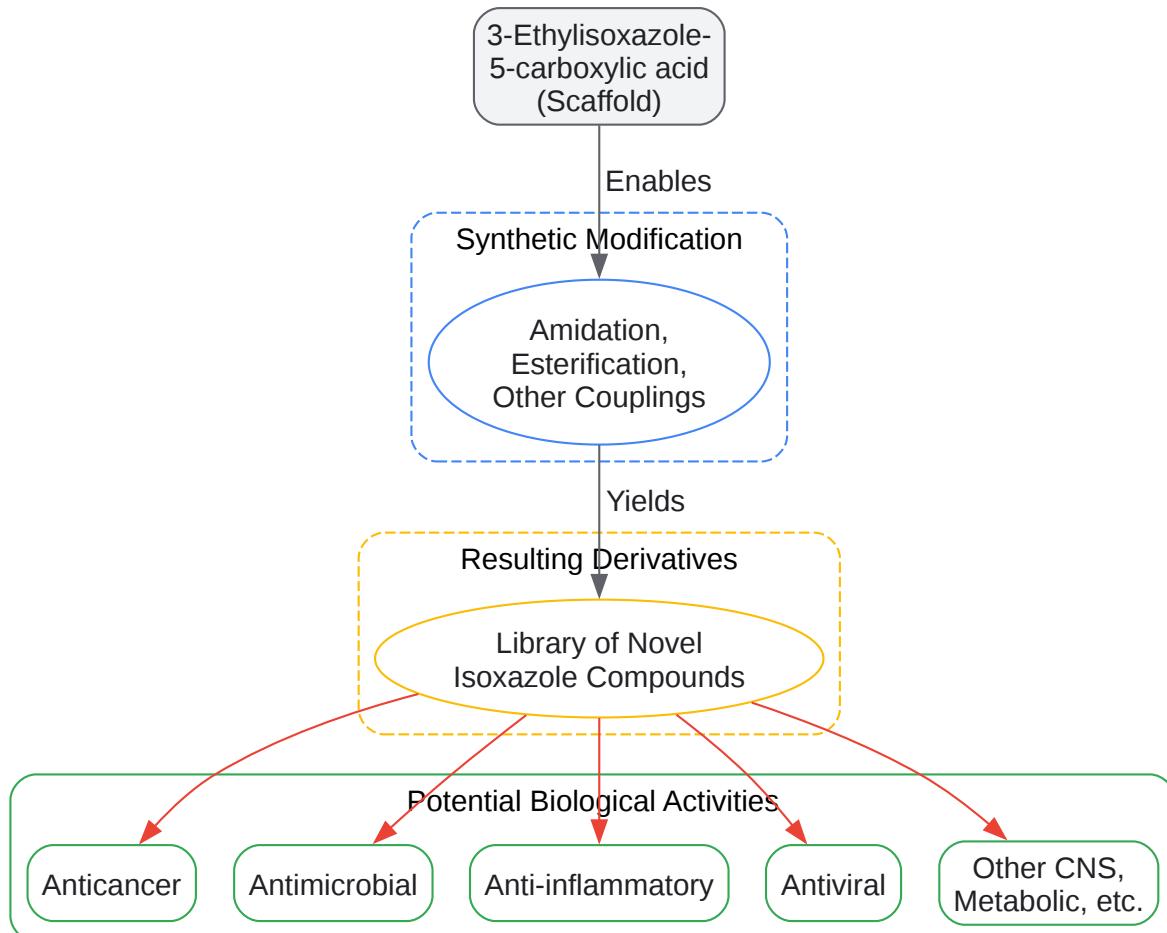
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Ethylisoxazole-5-carboxylic acid**.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the analysis of isoxazole and carboxylic acid functionalities. [\[6\]](#)[\[7\]](#)

Spectroscopy	Feature	Expected Chemical Shift / Absorption Range
¹ H NMR	Carboxylic Acid (-COOH)	δ 10.0 - 13.0 ppm (broad singlet)
Isoxazole Ring (-CH=)		δ 6.5 - 7.5 ppm (singlet)
Ethyl Group (-CH ₂ -)		δ 2.8 - 3.2 ppm (quartet, $J \approx 7.5$ Hz)
Ethyl Group (-CH ₃)		δ 1.2 - 1.5 ppm (triplet, $J \approx 7.5$ Hz)
¹³ C NMR	Carboxylic Acid (-C=O)	δ 165 - 180 ppm
Isoxazole Ring (C3, C5)		δ 155 - 170 ppm
Isoxazole Ring (C4)		δ 100 - 115 ppm
Ethyl Group (-CH ₂ -)		δ 20 - 25 ppm
Ethyl Group (-CH ₃)		δ 10 - 15 ppm
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad) [8][9]
C=O Stretch (Carboxylic Acid)		1690 - 1760 cm ⁻¹ (strong, sharp)[10]
C-O Stretch (Carboxylic Acid)		1210 - 1320 cm ⁻¹ (medium)[8]
C=N Stretch (Isoxazole Ring)		\sim 1600 cm ⁻¹
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 141
(EI)	Major Fragments	Loss of -OH (m/z = 124) Loss of -COOH (m/z = 96) McLafferty Rearrangement (m/z = 113, loss of C ₂ H ₄)[11] [12]


Biological and Pharmacological Context

Currently, **3-Ethylisoxazole-5-carboxylic acid** is primarily utilized as a chemical intermediate and a scaffold for further synthetic elaboration.[\[13\]](#) There is no extensive public data on its specific biological activities. However, the isoxazole ring system is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological effects.[\[14\]](#)[\[15\]](#)

Derivatives of isoxazole carboxylic acids have demonstrated significant potential in various therapeutic areas, including:

- **Anticancer:** Isoxazole-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Antimicrobial:** The isoxazole nucleus is integral to many compounds with antibacterial and antifungal properties.[\[16\]](#)[\[18\]](#)
- **Anti-inflammatory:** Certain isoxazole-containing molecules, like the COX-2 inhibitor Valdecoxib, highlight the scaffold's importance in developing anti-inflammatory agents.[\[14\]](#)
- **Antiviral and Antitubercular:** Research has identified isoxazole derivatives with promising activity against viruses and *Mycobacterium tuberculosis*.[\[15\]](#)[\[19\]](#)

This compound serves as an ideal starting point for generating libraries of novel isoxazole derivatives through modification of the carboxylic acid group (e.g., forming amides, esters) to explore structure-activity relationships (SAR).

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for developing bioactive derivatives.

Safety and Handling

As with any research chemical, **3-Ethylisoxazole-5-carboxylic acid** should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Store the compound in a tightly sealed container in a dry, cool place.[1]

Conclusion

3-Ethylisoxazole-5-carboxylic acid (CAS 14633-21-7) is a valuable heterocyclic building block for drug discovery and development. While it does not have extensively documented biological activity on its own, its structural features—a stable isoxazole core and a reactive carboxylic acid handle—make it an excellent starting point for the synthesis of diverse chemical libraries. The proven track record of the isoxazole scaffold in a multitude of therapeutic areas ensures that this compound will remain relevant for researchers aiming to develop next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-ethyl-1,2-oxazole-5-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 4. 3-METHYLOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. bocsci.com [bocsci.com]

- 14. ijpca.org [ijpca.org]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of isoxazole biological activity and present synthetic techniques - *Int J Pharm Chem Anal* [ijpca.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylisoxazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082512#3-ethylisoxazole-5-carboxylic-acid-cas-number-14633-21-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com